
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TMTB, and it is a sulfonamide derivative that has a triazole ring attached to a benzene ring. TMTB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of TMTB is not fully understood. However, studies have shown that TMTB can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TMTB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
TMTB has been shown to have various biochemical and physiological effects. Inflammatory mediators such as prostaglandins and cytokines are involved in the development of inflammation. TMTB has been shown to inhibit the production of these mediators, thereby reducing inflammation. TMTB has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, TMTB has been shown to inhibit the growth of bacteria and fungi, which can be useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTB has several advantages for lab experiments, including its stability and ease of synthesis. TMTB is also soluble in various solvents, which makes it easy to work with in the lab. However, TMTB has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of TMTB. One area of research is the development of novel drugs based on TMTB for the treatment of various diseases. Another area of research is the synthesis of novel materials using TMTB as a building block. In addition, further studies are needed to fully understand the mechanism of action of TMTB and its potential toxicity.
Métodos De Síntesis
TMTB can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-methanol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. Both methods result in the formation of TMTB, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
TMTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, TMTB has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, TMTB has been shown to have anti-fungal properties and can be used as a fungicide. In material science, TMTB has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-9-4-5-11(10(2)6-9)19(17,18)16(3)7-12-13-8-14-15-12/h4-6,8H,7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXCPSJQWBENSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

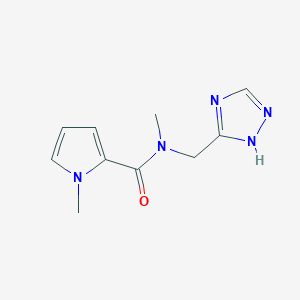
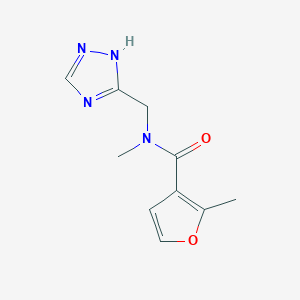

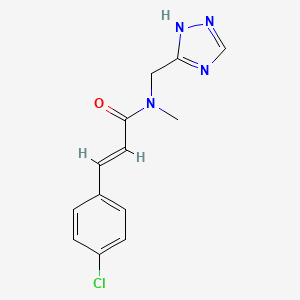
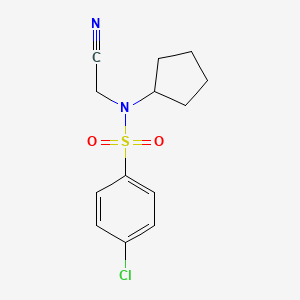
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
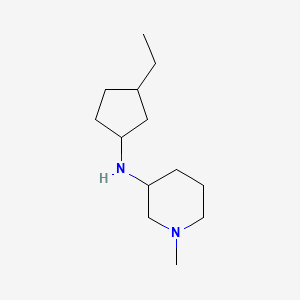
![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
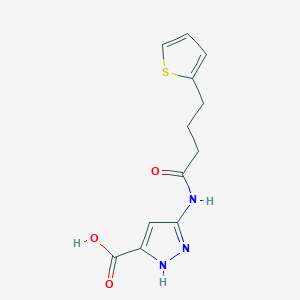
![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
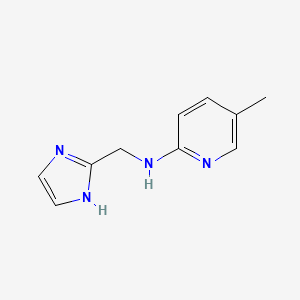
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)